Tricaine Methanesulfonate

Overview

Description

Tricaine methanesulfonate (MS222) is a sodium channel-blocking anesthetic widely used in aquatic species, particularly zebrafish (Danio rerio), for procedures such as fin-clipping, surgery, and euthanasia . It induces anesthesia by inhibiting neuronal action potentials, leading to muscle relaxation and loss of consciousness . MS222 is hydrophilic, buffered to neutral pH (7.0–7.5), and crosses the blood-brain barrier, affecting both peripheral and central nervous systems . Its efficacy and safety are well-documented, with a standard dose of 100–150 mg/L for zebrafish . However, recent studies highlight its transient cognitive effects in young adult zebrafish, impairing working memory and cognitive flexibility for up to 2 days post-exposure .

Preparation Methods

Stock Solution Preparation and Standardization

The foundation of MS-222 use lies in the preparation of concentrated stock solutions, which are later diluted to working concentrations. According to guidelines from the Albert Einstein College of Medicine, a 10 g/L (100 mg/mL) stock solution is standard . This involves dissolving MS-222 powder in sterile water under controlled conditions:

-

Solubility : MS-222 is highly soluble in both freshwater and saltwater, but its dissolution significantly lowers the pH of unbuffered solutions, potentially reaching levels toxic to aquatic organisms .

-

Buffering : Sodium bicarbonate (NaHCO) is added to saturate the solution, adjusting the pH to a neutral range of 7.0–7.5 . For marine environments, the natural buffering capacity of seawater may reduce the need for additional NaHCO .

A study evaluating the stability of 100 mg/mL stock solutions stored at 4°C and -20°C for up to six months found no degradation via liquid chromatography-mass spectrometry (LC-MS) . This challenges the conventional recommendation to prepare fresh solutions daily, offering a practical alternative for laboratories handling large volumes .

Buffering Protocols and pH Adjustment

The acidic nature of MS-222 solutions necessitates precise buffering to ensure animal safety. Key considerations include:

Freshwater Systems

-

NaHCO Ratio : A 1:1 ratio of MS-222 to NaHCO (by weight) is standard . For example, 10 g of MS-222 requires 10 g of NaHCO to neutralize the solution.

-

pH Monitoring : Solutions must be tested with a calibrated pH meter post-buffering. Unbuffered solutions can drop to pH ≤ 4.0, causing gill damage in fish .

Saltwater Systems

-

Reduced Buffering Demand : The carbonate buffering system in seawater (pH ~8.1) mitigates acidity, often eliminating the need for NaHCO . However, species-specific tolerances should be verified.

| Storage Parameter | 4°C (Amber Glass) | -20°C (Amber Glass) |

|---|---|---|

| Maximum Duration | 6 months | 6 months |

| pH Stability | 7.2–7.6 | 7.2–7.6 |

| Efficacy Retention | 100% | 100% |

Data derived from zebrafish anesthesia trials showed no statistically significant differences in time-to-sedation or recovery between fresh and stored solutions . Histopathological analysis of gill, liver, and kidney tissues post-exposure revealed no storage-related toxicity .

Efficacy in Aquatic Anesthesia

The final working concentration depends on species, size, and water temperature. A meta-analysis of preparation methods reveals:

| Species | Recommended Concentration (mg/L) | Buffering Required |

|---|---|---|

| Zebrafish (Danio rerio) | 150–170 | Yes |

| Xenopus (X. laevis) | 200–250 | Yes |

| Salmonids | 50–100 | Context-dependent |

Respiratory burst assays in zebrafish demonstrated that MS-222 suppresses innate immune responses comparably to other anesthetics like 2-phenoxyethanol . However, this immunosuppression is transient and reversible post-recovery .

Chemical Reactions Analysis

Types of Reactions: Tricaine undergoes various chemical reactions, including:

Oxidation: Tricaine can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert tricaine into its corresponding amine derivatives.

Substitution: Tricaine can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Fish Anesthesia

MS-222 is extensively used for anesthesia in various fish species during research procedures, including surgery, sampling, and behavioral studies.

Key Findings:

- A study on Asian seabass determined optimal doses for anesthesia at different temperatures (22°C and 28°C). The minimum effective concentrations (MECs) were found to be 70.48 µg/mL at 22°C and 78.27 µg/mL at 28°C .

| Temperature (°C) | Dose (µg/mL) | Induction Time (min) | Recovery Time (min) | MEC (µg/mL) |

|---|---|---|---|---|

| 22 | 140 | 4.17 | 2.68 | 70.48 |

| 28 | 150 | 3.25 | 2.77 | 78.27 |

Behavioral Studies

Research has demonstrated that MS-222 can influence the behavior of fish post-anesthesia. For instance, a study on zebrafish showed decreased swimming velocity during the initial recovery period following exposure to MS-222, indicating sedative effects that extend beyond the duration of exposure .

Behavioral Impact:

- Fish treated with MS-222 exhibited reduced anxiety-related behaviors compared to control groups subjected to stressors like netting and transfer .

Physiological Studies

MS-222's application extends to physiological assessments where it aids in understanding the metabolic responses of fish under anesthesia.

Physiological Parameters:

- Blood chemistry analyses conducted on Asian seabass before and after immersion in MS-222 revealed critical insights into metabolic changes induced by anesthesia .

| Parameter | Pre-Anesthesia (Mean ± SD) | Post-Anesthesia (Mean ± SD) |

|---|---|---|

| tCO₂ (mmol/L) | 9.60 ± 0.82 | 10.40 ± 0.85 |

| Anion Gap (mEq/L) | 22.95 ± 1.33 | 23.38 ± 1.19 |

Euthanasia Protocols

MS-222 is also employed for humane euthanasia in laboratory settings, particularly for zebrafish and other aquatic species.

Euthanasia Efficacy:

- Studies indicate that buffered solutions of MS-222 lead to faster euthanasia compared to non-buffered solutions, highlighting its effectiveness in reducing suffering during the process .

Case Study: Stability and Efficacy of MS-222

A comprehensive study evaluated the stability of MS-222 solutions stored under various conditions over extended periods. Results indicated that stock solutions remained stable and effective for up to six months when stored appropriately .

Storage Conditions:

- Solutions were tested for efficacy after being stored at different temperatures (4 °C and -20 °C), confirming no significant differences in anesthetic efficacy between fresh and stored solutions.

Mechanism of Action

Tricaine exerts its effects by blocking voltage-gated sodium channels, preventing sodium ions from entering cells. This action silences action potentials, effectively blocking signal exchange between the brain and extremities. The compound’s selective toxicity for poikilotherms is due to their lower rate of metabolism in the liver .

Comparison with Similar Compounds

Mechanism of Action

Cognitive and Behavioral Effects

- MS222: Young Zebrafish (6 mpf): Significant reduction in working memory (alternations) and cognitive flexibility 1–2 days post-exposure (p < 0.005). Repetitive behaviors (stress indicator) increased during this period . Aging Zebrafish (24 mpf): No significant cognitive impact, likely due to pre-existing age-related decline masking drug effects . Full recovery observed by day 3 post-exposure .

- Benzocaine: Limited data on cognitive effects, but studies in amphibians suggest comparable efficacy to MS222 with variable recovery times .

- Clove Oil: No reported cognitive deficits in zebrafish, though higher doses may prolong induction .

- Isoflurane: No long-term cognitive effects in zebrafish, but requires controlled ventilation .

Age-Dependent Responses

MS222 uniquely exhibits age-specific effects:

- Young Animals : Transient cognitive impairment linked to sodium channel blockade in the prelimbic cortex, critical for working memory .

- Aging Animals: No additive effects on cognitive decline, suggesting differential drug metabolism or neural resilience . In contrast, benzocaine and clove oil lack age-specific studies, while isoflurane’s effects remain unexplored in aging models.

Critical Research Findings

- MS222 vs. Benzocaine : While both target sodium channels, MS222’s hydrophilicity reduces tissue irritation, making it preferable for prolonged procedures . Benzocaine’s lipophilicity may enhance potency but increases recovery variability .

- MS222 vs. Clove Oil : Clove oil is less standardized but favored in eco-toxicological studies for its natural origin . MS222 remains the gold standard for reproducibility .

- Aging Models : MS222’s lack of effect in aging zebrafish contrasts with rodent studies, where anesthetics like isoflurane exacerbate age-related cognitive decline .

Biological Activity

Tricaine methanesulfonate, commonly known as MS-222, is a widely used anesthetic agent in aquatic species, particularly fish and amphibians. Its primary application is in research and veterinary medicine for sedation, anesthesia, and euthanasia. This article explores the biological activity of MS-222, focusing on its mechanisms of action, physiological effects, and efficacy based on recent studies.

MS-222 functions primarily as a voltage-gated sodium channel blocker , which inhibits action potential generation in excitable cells such as neurons and myocytes. This mechanism leads to anesthesia , analgesia , and paralysis , making it suitable for various procedures involving aquatic animals. The sulfate moiety in MS-222 enhances its solubility compared to similar compounds like benzocaine, facilitating its use in poikilothermic vertebrates .

Physiological Effects

The use of MS-222 has been associated with several physiological changes in aquatic species:

- Hypoxemia : A decrease in blood oxygen levels.

- Hypercapnia : An increase in carbon dioxide levels.

- Respiratory Acidosis : A drop in blood pH due to increased CO2.

- Hyperglycemia : Elevated blood glucose levels during anesthesia .

These effects can vary based on the concentration of MS-222 used and the species being treated.

Anesthesia Induction and Recovery

A study involving zebrafish larvae demonstrated that exposure to 168 mg/L of MS-222 resulted in a rapid loss of spontaneous neuronal activity within 30 seconds. Recovery of motor functions occurred within approximately 3 minutes post-exposure . Another study confirmed that the onset and recovery times are dose-dependent; lower concentrations lead to slower onset but faster recovery times .

Comparative Studies

Comparative studies between MS-222 and other anesthetics, such as clove oil (eugenol), have shown that while both agents effectively induce anesthesia, MS-222 tends to have a longer recovery time compared to eugenol. For instance, eugenol provided quicker induction but had a narrower safety margin at higher concentrations .

Zebrafish Behavior Analysis

In behavioral studies using zebrafish, researchers observed that tricaine significantly decreased swimming velocity compared to control groups. This effect was attributed to the sedative properties of MS-222, which persisted beyond the duration of exposure. Control fish exhibited increased anxiety-related behaviors due to handling stress, whereas tricaine-treated fish showed reduced stress responses .

Tadpole Studies

Research on Xenopus laevis tadpoles highlighted that MS-222 effectively blocked sensory-motor responses during optokinetic tests. Calcium imaging revealed that tricaine interfered with neural signaling between the pretectum and hindbrain, affecting motion perception and behavior generation .

Data Summary

| Study Focus | Concentration | Onset Time | Recovery Time | Observed Effects |

|---|---|---|---|---|

| Zebrafish Larvae | 168 mg/L | 30 seconds | 3 minutes | Loss of neuronal activity |

| Comparative Efficacy | Various | Rapid induction (eugenol) | Longer for MS-222 | Hypoxemia, hypercapnia |

| Tadpole Behavior | Standard dose | Immediate | Within 15 minutes | Interference with optokinetic behavior |

Properties

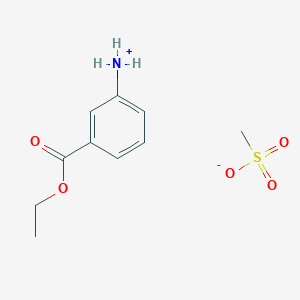

IUPAC Name |

ethyl 3-aminobenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZJYWMRQDKBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022133 | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Tricaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-86-2 | |

| Record name | Tricaine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxycarbonylanilinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAINE METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971ZM8IPK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.